![molecular formula C23H17NO6 B2869956 2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate CAS No. 1286709-64-5](/img/structure/B2869956.png)
2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl 9-hydroxy-9H-fluorene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride is a chemical compound with the CAS Number: 94158-14-2 . It is a light-yellow to yellow powder or crystals .
Synthesis Analysis
The molecule has been synthesized by the Schiff base method . A single crystal of the compound has been grown by a slow evaporation technique .Molecular Structure Analysis
The InChI Code for the compound is 1S/C9H11NO3.ClH/c11-4-3-10-7-1-2-8-9 (5-7)13-6-12-8;/h1-2,5,10-11H,3-4,6H2;1H .Chemical Reactions Analysis
Spectroscopic and computational studies of the compound were evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.65 .Scientific Research Applications
Detection of Reactive Oxygen Species
Research has developed novel fluorescence probes like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) for detecting highly reactive oxygen species (hROS). These compounds, related to the specified chemical structure, offer a robust tool for distinguishing specific species of ROS, such as hydroxyl radicals and hypochlorite, from others like hydrogen peroxide and nitric oxide. The specificity and resistance to light-induced autoxidation make them valuable in studying the roles of hROS in biological systems (Setsukinai et al., 2003).
Antimicrobial Activity
Derivatives synthesized from the reaction of 9-(chloroacetylamino)fluorene with benzo[d]oxazol/benzo[d]imidazol-2-thiole have demonstrated significant antimicrobial activities against a variety of microbial strains, including Micrococcus luteus and Escherichia coli. This showcases the potential of such compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2007).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting properties on steel in acidic environments. These compounds, related in structure, provide a higher efficiency and stability against steel corrosion, indicating their usefulness in industrial applications to protect against corrosion (Hu et al., 2016).
Bioimaging Applications
Fluorene-based compounds have also been highlighted for their potential in bioimaging applications. For instance, a fluorene derivative demonstrated high sensitivity and selectivity to Zn2+ ions, along with efficient two-photon absorption properties, making it a promising candidate for two-photon fluorescence microscopy imaging and sensing of Zn ions (Belfield et al., 2010).
Safety and Hazards
properties
IUPAC Name |
[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 9-hydroxyfluorene-9-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c25-21(24-14-9-10-19-20(11-14)30-13-29-19)12-28-22(26)23(27)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-11,27H,12-13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJONDZRVRIDESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC(=O)C3(C4=CC=CC=C4C5=CC=CC=C53)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

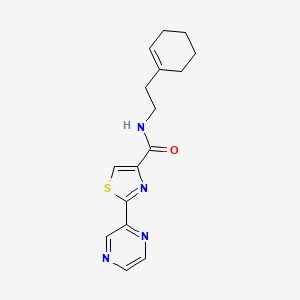
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2869874.png)
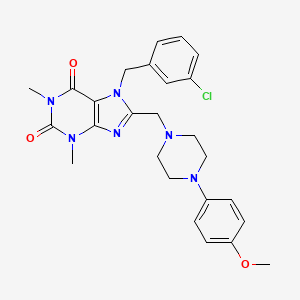
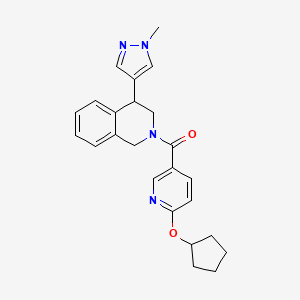

![5-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2869883.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)
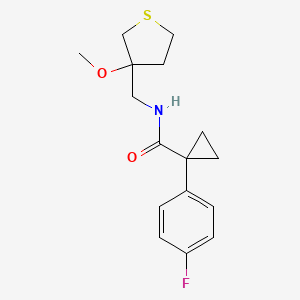

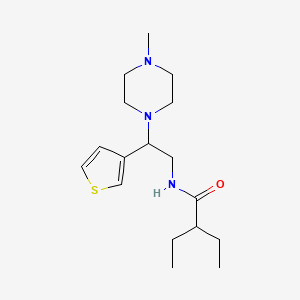
![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2869895.png)